molecular formula C13H10BrNO3S B2976734 Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate CAS No. 921140-49-0

Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate

Cat. No.: B2976734
CAS No.: 921140-49-0
M. Wt: 340.19
InChI Key: RDIQVYOBMFTWEF-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate is a chemical compound built on a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This specific derivative features a 4-bromobenzamido moiety at the 2-position and a methyl ester at the 3-position of the thiophene ring. Compounds featuring this core scaffold are frequently investigated as key intermediates in organic synthesis and for their potential biological activities. The thiophene carboxamide scaffold is recognized as a privileged structure in pharmaceutical research. Thiophene derivatives are known for their versatile pharmacological properties and are considered particularly attractive for application in drug development . The planarity and aromaticity of the thiophene ring enhance receptor binding, while its chemical structure allows for functionalization that can improve selectivity and potency against biological targets . Research on analogous structures demonstrates that such compounds are valuable building blocks. For instance, similar methyl 2-(benzamido)thiophene-3-carboxylate derivatives serve as precursors in the synthesis of complex heterocyclic systems, such as thieno[3,2-d]pyrimidines, which are structures of high interest in medicinal chemistry . Furthermore, the broader class of thiophene carboxamides has shown promise in various biological evaluations. Recent studies on novel compounds featuring a thiophene carboxamide scaffold have revealed significant cytotoxic effects against several cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . These findings underscore the potential of this chemical class in the development of new anticancer agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c1-18-13(17)10-6-7-19-12(10)15-11(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIQVYOBMFTWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amide group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate ()

  • Structural Differences : Replaces the 4-bromo group with 4-chloro and adds a 2-methylpropyl substituent at the 4-position.
  • Impact: Chlorine’s smaller size and higher electronegativity may enhance electronic effects but reduce steric hindrance compared to bromine.

Methyl 2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate ()

  • Structural Differences : Features a 2,4-dichlorobenzamido group and a methyl group at the 4-position of the thiophene.
  • The methyl group may restrict conformational flexibility .

Sulfonamido-Substituted Thiophene Derivatives ()

Compounds such as methyl 2-(4-((4-methylphenyl)sulfonamido)butyl)thiophene-3-carboxylate (2d) and methyl 2-((N-(3-bromopropyl)-4-methylphenyl)sulfonamido)thiophene-3-carboxylate (7a) differ in their substituents:

  • Key Contrasts :
    • Sulfonamido groups (e.g., -SO₂NH-) replace benzamido, altering hydrogen-bonding capacity and acidity.
    • Alkyl chains (e.g., butyl, bromopropyl) introduce flexibility and hydrophobicity.
  • Synthesis : Utilizes visible light-mediated homolytic C–N cleavage, enabling efficient functionalization under mild conditions .

Amino-Substituted Thiophene Derivatives ()

Examples include methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (purity 95%, MW 338.82) and methyl 3-amino-4-methylthiophene-2-carboxylate:

  • Structural Differences: Amino groups (-NH₂) at the 2- or 3-position reduce steric bulk compared to benzamido/sulfonamido groups.
  • Impact: Amino groups enhance nucleophilicity and may improve solubility in polar solvents. The absence of an acylated amine reduces metabolic stability .

Fused-Ring Thiophene Derivatives ()

Methyl 2-(4-bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()

  • Structural Differences : Incorporates a tetrahydrobenzo ring fused to the thiophene, introducing partial saturation.
  • The ethyl group enhances lipophilicity .

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

  • Structural Differences : Similar fused-ring system but lacks bromine and uses ethyl ester.
  • Impact : Ethyl esters may confer slower hydrolysis rates compared to methyl esters, affecting bioavailability .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Functional Groups Synthesis Method Reference
Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate 4-Br-benzamido, methyl ester ~352.2 (estimated) Benzamido, ester Not specified -
Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate 4-Cl-benzamido, isobutyl, ethyl ester Not reported Benzamido, ester, alkyl Amidation, alkylation
Methyl 2-(4-((4-methylphenyl)sulfonamido)butyl)thiophene-3-carboxylate (2d) Sulfonamido, butyl, methyl ester Not reported Sulfonamido, ester, alkyl Visible light-mediated
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Cl-phenyl, amino, methyl ester 338.82 Amino, ester Column chromatography
Methyl 2-(4-bromobenzamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Br-benzamido, ethyl, fused ring Not reported Benzamido, ester, fused ring Not specified

Key Findings and Implications

  • Electronic Effects : Bromine’s steric bulk and moderate electron-withdrawing nature distinguish it from smaller halogens (e.g., Cl) or electron-donating groups (e.g., -NH₂).
  • Synthetic Flexibility : Visible light-mediated methods () offer advantages in efficiency and selectivity over traditional alkylation ().
  • Biological Relevance : Sulfonamido and benzamido groups may enhance target binding via hydrogen bonding, while fused rings () could improve metabolic stability.

Biological Activity

Methyl 2-(4-bromobenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and a comparative analysis with structurally similar compounds.

Structural Characteristics

This compound features a thiophene ring fused with a carboxylate group and a bromobenzamide moiety. The presence of the bromine atom is notable as it often enhances the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Many thiophene derivatives are known for their ability to inhibit bacterial growth.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of thiophene derivatives revealed that this compound showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be in the range of 10-50 µg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Evaluation

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at concentrations above 25 µM. The compound was found to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, suggesting its potential as an anticancer agent .

Anti-inflammatory Mechanism

Research into the anti-inflammatory properties indicated that this compound could inhibit the NF-kB pathway, which plays a crucial role in inflammation. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundThiophene core, bromobenzamideAntimicrobial, anticancerBromine enhances reactivity
Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateTetrahydrobenzothiophene coreAnticancerDifferent alkyl substitution
Methyl 2-amino-4-thiophenecarboxylic acidSimple thiophene structureAnti-inflammatoryLacks complex functional groups

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to engage in π-π stacking interactions with aromatic amino acids in proteins. This interaction is crucial for binding to various biological targets such as enzymes and receptors. Additionally, the compound's structural features facilitate modulation of signaling pathways involved in inflammation and cell proliferation .

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